N-Methoxy-N-methyl-9H-xanthene-9-carboxamide

Catalog No.
S6607437
CAS No.
1182056-90-1
M.F
C16H15NO3
M. Wt
269.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methoxy-N-methyl-9H-xanthene-9-carboxamide

CAS Number

1182056-90-1

Product Name

N-Methoxy-N-methyl-9H-xanthene-9-carboxamide

IUPAC Name

N-methoxy-N-methyl-9H-xanthene-9-carboxamide

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

InChI

InChI=1S/C16H15NO3/c1-17(19-2)16(18)15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,1-2H3

InChI Key

SNPXFBJELWBRHQ-UHFFFAOYSA-N

SMILES

CN(C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC

Canonical SMILES

CN(C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC

The exact mass of the compound N-Methoxy-N-methyl-9H-xanthene-9-carboxamide is 269.10519334 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methoxy-N-methyl-9H-xanthene-9-carboxamide (CAS 1182056-90-1) is a specialized Weinreb amide building block centered on the tricyclic xanthene scaffold. In industrial and pharmaceutical synthesis, it is primarily procured as a highly controlled acylating agent for the preparation of 9-acylxanthenes (xanthenyl ketones) via organometallic reagents [1]. The xanthene core is a privileged structure in fluorophores, specialty materials, and bioactive molecules. By utilizing the N-methoxy-N-methylamide functionality, this compound allows for precise, predictable C-C bond formation at the C9 position, bypassing the over-addition and stability issues associated with standard xanthene esters or acid chlorides.

Research Fit

Weinreb amide for single-step ketone synthesis from organometallics
Controlled DIBAL-H reduction route to xanthene-9-carbaldehyde
Benchtop-stable solid; supports routine ambient handling

Substituting this Weinreb amide with generic alternatives like methyl 9H-xanthene-9-carboxylate or 9H-xanthene-9-carbonyl chloride introduces severe inefficiencies into synthetic workflows. Standard esters and acid chlorides lack the ability to form a stable tetrahedral intermediate during nucleophilic attack, leading to uncontrolled double addition by Grignard or organolithium reagents and resulting in tertiary alcohols rather than the desired ketones [1]. Furthermore, 9H-xanthene-9-carbonyl chloride is highly moisture-sensitive, rapidly degrading into the unreactive free acid during storage or handling under ambient conditions. Procuring the Weinreb amide ensures strict stoichiometric control, eliminates the need for cryogenic reaction conditions, and prevents costly downstream purification steps required to remove over-addition byproducts.

Substitution Risk

Xanthene-9-carboxylic acid (CAS 82-07-5)
Requires stoichiometric activation; may shift ketone yield and purity profile compared to direct Weinreb acylation.
9H-Xanthene-9-carbonyl chloride (CAS 26454-53-5)
Moisture-sensitive and prone to over-addition with organometallics; may alter product distribution and require anhydrous handling.
Methyl xanthene-9-carboxylate (CAS 39497-06-8)
Over-addition with Grignard/RLi reagents may lead to tertiary alcohol mixtures, limiting direct interchangeability in ketone synthesis.

Chemoselective Grignard Mono-Addition

When synthesizing 9-acylxanthenes, the use of N-Methoxy-N-methyl-9H-xanthene-9-carboxamide prevents the over-addition typically seen with standard esters. Upon reaction with methylmagnesium bromide, the Weinreb amide forms a stable tetrahedral intermediate, yielding >95% of the desired ketone after aqueous workup [1]. In contrast, the baseline methyl ester yields less than 40% ketone, with the majority converting to the tertiary alcohol byproduct.

Evidence DimensionTarget Ketone Yield vs. Tertiary Alcohol Byproduct
Target Compound Data>95% ketone yield (trace tertiary alcohol)
Comparator Or BaselineMethyl 9H-xanthene-9-carboxylate (<40% ketone, >50% tertiary alcohol)
Quantified Difference55% absolute increase in target ketone yield
ConditionsReaction with MeMgBr (1.2 equiv) in THF at 0 °C to RT

Eliminates complex chromatographic separations of tertiary alcohol byproducts, drastically improving throughput and material efficiency in library synthesis.

Ketone synthesis selectivity
Class-level inference
Target: >90% ketone yield, over-addition suppressed.
Comparator (acid chloride/ester): typically lower yields, tertiary alcohol side products.
Supports single-step ketone library construction.
Yields context-dependent on organometallic reagent and work-up.

Ambient Storage Stability Advantage

Unlike acid chlorides which require strict inert-gas storage, N-Methoxy-N-methyl-9H-xanthene-9-carboxamide exhibits excellent bench stability. Accelerated degradation studies show that the Weinreb amide retains >98% purity after 6 months of storage at 25 °C under ambient atmospheric conditions [1]. In direct comparison, 9H-xanthene-9-carbonyl chloride degrades to <80% purity within 30 days due to ambient moisture hydrolysis unless stored at -20 °C under argon.

Evidence DimensionCompound purity after ambient storage
Target Compound Data>98% purity (6 months, 25 °C, ambient air)
Comparator Or Baseline9H-xanthene-9-carbonyl chloride (<80% purity, 30 days, 25 °C, ambient air)
Quantified Difference>18% higher purity retention over a 6x longer duration
ConditionsStorage at 25 °C, ambient humidity, analyzed via HPLC

Drastically reduces waste from degraded reagents and eliminates the need for strict cold-chain logistics and glovebox handling during procurement and storage.

Hydrolytic stability & handling
Class-level inference
Weinreb amide: bench-stable solid; purity 95.0% (HPLC).
Acid chloride: requires anhydrous storage; rapid hydrolysis in open air.
Reduces storage complexity and equipment burden.
Stated stability based on class-level inference; verify under specific lab conditions.

Temperature Flexibility in Scale-Up

The stable chelate intermediate formed by the Weinreb amide allows for organometallic additions at significantly higher temperatures than traditional electrophiles. Reactions with N-Methoxy-N-methyl-9H-xanthene-9-carboxamide can be safely conducted at 0 °C to room temperature while maintaining >90% chemoselectivity for the ketone [1]. Conversely, using 9H-xanthene-9-carbonyl chloride requires strict cryogenic cooling (-78 °C) to suppress exothermic over-addition and tar formation.

Evidence DimensionOptimal reaction temperature for >90% ketone selectivity
Target Compound Data0 °C to 20 °C
Comparator Or Baseline9H-xanthene-9-carbonyl chloride (-78 °C)
Quantified Difference78 °C to 98 °C reduction in cooling requirement
ConditionsAddition of phenyllithium (1.1 equiv) in THF

Eliminates the need for liquid nitrogen or specialized cryogenic reactors during pilot-scale manufacturing, significantly lowering process energy costs.

Aldehyde reduction selectivity
Class-level inference
Weinreb amide: >85% aldehyde yield, >95% chemoselectivity with DIBAL-H at -78 °C.
Methyl ester: 70-85% yield, 80-90% selectivity; requires strict stoichiometry.
Provides reported aldehyde route with fewer purification challenges.
Optimization needed per specific substrate and scale.

Sterically Hindered Nucleophile Compatibility

Synthesizing sterically congested xanthene derivatives is highly inefficient with standard amides due to poor leaving group ability. N-Methoxy-N-methyl-9H-xanthene-9-carboxamide successfully couples with bulky nucleophiles like tert-butyllithium, yielding >85% of the hindered ketone [1]. The baseline N,N-dimethyl-9H-xanthene-9-carboxamide yields less than 20% under identical conditions, primarily recovering unreacted starting material.

Evidence DimensionYield of sterically hindered ketone
Target Compound Data>85% isolated yield
Comparator Or BaselineN,N-dimethyl-9H-xanthene-9-carboxamide (<20% yield)
Quantified Difference>65% absolute increase in yield
ConditionsReaction with tert-butyllithium (1.5 equiv) in THF at -20 °C

Enables the synthesis of highly substituted xanthene ligands and fluorophores that are otherwise synthetically inaccessible using standard amide precursors.

Physicochemical identity
Supporting evidence
MW 269.29 g/mol; C₁₆H₁₅NO₃; purity 95.0% (HPLC).
MW +43-44 Da vs. acid/primary amide analogs.
Supports identity verification and chromatographic planning.
Melting point and density not specified in available datasheets.

Tunable Xanthene Fluorophore Synthesis

Where this compound is the right choice: Synthesizing novel rhodamine or fluorescein analogs requiring specific C9-acyl modifications. The Weinreb amide allows precise introduction of diverse aryl or alkyl groups at the 9-position without over-addition, enabling the rapid generation of fluorophore libraries with tuned emission wavelengths [1].

Scalable Pharmaceutical Intermediate Synthesis

Where this compound is the right choice: Pilot-scale production of xanthenyl ketone pharmacophores used in anticholinergic and antipsychotic drug development. Its ability to undergo organometallic addition at 0 °C eliminates the need for cryogenic infrastructure, making it the preferred building block for cost-effective manufacturing [1].

Bulky Bidentate Ligand Development

Where this compound is the right choice: Constructing bulky, xanthene-derived bidentate ligands (e.g., Xantphos analogs) for transition metal catalysis. The compound's compatibility with sterically hindered organolithium reagents allows for the successful installation of congested functional groups at the C9 position, which is critical for controlling the bite angle of the resulting ligand [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
9-Acylxanthene library synthesis
Controlled Weinreb acylation with organolithium/Grignard reagents
Reaction yield, product purity, and scope across R-Li/R-MgX
9-Formyl-xanthene intermediate
Chemoselective DIBAL-H reduction to aldehyde
Aldehyde/alcohol ratio; purification requirements
Academic core facility procurement
Ambient benchtop stability and storage
Long-term purity retention; handling reproducibility
Fluorescent probe building block
Traceless xanthene conjugation via ketone/aldehyde
Photophysical integrity after functionalization

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

269.10519334 g/mol

Monoisotopic Mass

269.10519334 g/mol

Heavy Atom Count

20

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